3-Methyl-2-nitrofuran
Overview
Description
3-Methyl-2-nitrofuran is an organic compound belonging to the nitrofuran family. It is characterized by a furan ring substituted with a methyl group at the third position and a nitro group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrofuran typically involves the nitration of 3-methylfuran. This process can be carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction conditions must be carefully controlled to achieve high yields and minimize by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and scalability. The use of advanced nitrating agents and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be oxidized to form corresponding carbonyl compounds.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-methyl-2-furancarboxylic acid.
Reduction: Formation of 3-methyl-2-aminofuran.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antimicrobial agent in treating infections.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitrofuran involves the reduction of the nitro group to reactive intermediates that can interact with bacterial enzymes. These intermediates inhibit essential cellular processes such as DNA, RNA, and protein synthesis, leading to bacterial cell death. The compound targets multiple pathways, making it less prone to resistance development .
Comparison with Similar Compounds
Nitrofurazone: Contains an n-methyl urea group.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione group.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one group.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one group.
Comparison: 3-Methyl-2-nitrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other nitrofurans, it has a methyl group at the third position, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-methyl-2-nitrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBQLYBLXZPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533357 | |
Record name | 3-Methyl-2-nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38829-39-9 | |
Record name | 3-Methyl-2-nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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